3-(7-Methyl-1h-indol-3-yl)propanoic acid
Overview
Description
3-(7-Methyl-1h-indol-3-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a propanoic acid chain linked to an indole ring, which is a common structure in many biologically active molecules.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s suggested that it may block the interaction between mammalian cells and bladder cancer cells . This could be due to its ability to block the activation of serine protease in response to thymidylate .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Its molecular weight of 20324 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
It has been shown to have no effect on fetal heart rate, but can cause bladder cancer in transgenic animals .
Biochemical Analysis
Biochemical Properties
3-(7-Methyl-1h-indol-3-yl)propanoic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine protease . This compound interacts with various enzymes and proteins, including serine protease, by blocking its activation in response to thymidylate . This interaction is significant as it can influence various cellular processes and pathways. Additionally, this compound has been shown to inhibit DNA synthesis and cell growth, indicating its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to block the interaction between mammalian cells and bladder cancer cells, potentially due to its ability to inhibit serine protease activation . This compound also exhibits toxicity towards both tumor and normal cells, although it is less toxic to normal tissues . The influence of this compound on cell signaling pathways, gene expression, and cellular metabolism is an area of active research, with studies indicating its potential to modify the regulatory domain of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to serine protease, inhibiting its activation and thereby blocking the interaction between mammalian cells and cancer cells . This inhibition can lead to changes in gene expression and cellular function, particularly in cancer cells. The compound’s ability to inhibit DNA synthesis further underscores its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. The compound’s ability to inhibit cell growth and DNA synthesis suggests that it may have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and modifying cancer cell activity . At higher doses, it can cause toxicity and adverse effects, including potential carcinogenicity in transgenic animals . Understanding the dosage thresholds and toxic effects is crucial for developing safe and effective therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to indole derivatives. It interacts with enzymes such as serine protease, influencing metabolic flux and metabolite levels . The compound’s role in inhibiting DNA synthesis and cell growth also suggests its involvement in pathways related to cell proliferation and cancer development .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. This compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Its accumulation in certain tissues, particularly those affected by cancer, may enhance its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanisms of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Methyl-1h-indol-3-yl)propanoic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions. For this specific compound, the starting materials would include 7-methylindole and a suitable propanoic acid derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(7-Methyl-1h-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be carried out under mild to moderate temperatures.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-(7-Methyl-1h-indol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-propionic acid: Another indole derivative with a propanoic acid chain.
7-Methylindole: A simpler indole derivative without the propanoic acid chain.
Uniqueness
3-(7-Methyl-1h-indol-3-yl)propanoic acid is unique due to the presence of both a methyl group on the indole ring and a propanoic acid chain. This combination of functional groups can lead to unique biological activities and chemical reactivity compared to other indole derivatives.
Properties
IUPAC Name |
3-(7-methyl-1H-indol-3-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-3-2-4-10-9(5-6-11(14)15)7-13-12(8)10/h2-4,7,13H,5-6H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGAJZHXKNHAMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60302799 | |
Record name | 3-(7-methyl-1h-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60302799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33035-77-7 | |
Record name | NSC153679 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153679 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(7-methyl-1h-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60302799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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